5-Iodo-4-methoxypyrimidine
Description
Overview of Pyrimidine (B1678525) Heterocycles in Chemical Biology and Medicinal Chemistry
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block in nature and synthetic chemistry. smolecule.com Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamin B1 (thiamine), and various natural products. smolecule.com This widespread natural occurrence has made the pyrimidine scaffold a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. alfa-chemistry.comnih.gov
The therapeutic applications of pyrimidine derivatives are extensive and diverse, encompassing treatments for a range of diseases. semanticscholar.org Researchers have successfully developed pyrimidine-based drugs with a wide spectrum of pharmacological activities, including:
Anticancer agents
Antiviral compounds
Antimicrobial drugs sigmaaldrich.com
Anti-inflammatory molecules nih.gov
Cardiovascular agents sigmaaldrich.com
Central nervous system (CNS) depressants nih.gov
The versatility of the pyrimidine ring allows for structural modifications at various positions, enabling the optimization of its biological and pharmacological properties. alfa-chemistry.com This adaptability has made it a continuous focus for the design and synthesis of new therapeutic agents. Current time information in Bangalore, IN.
Role of Halogenation in Organic Synthesis and Molecular Design
Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a fundamental transformation in organic synthesis. americanelements.com This process is not merely an academic exercise; it is a critical tool in the creation of complex molecules with tailored properties for applications in pharmaceuticals, agrochemicals, and materials science. americanelements.comresearchgate.net The incorporation of a halogen atom can significantly alter a molecule's physical and chemical characteristics. tcichemicals.com
The introduction of a halogen atom can profoundly influence a molecule's functional properties and electronic structure. Halogens are electronegative, and their presence can create a polarized carbon-halogen bond, which can serve as a reactive site for further chemical modifications. This enhanced reactivity makes halogenated compounds valuable intermediates in the synthesis of more complex molecules. tcichemicals.com
Beyond its impact on reactivity and electronics, halogenation introduces the possibility of a specific and highly directional non-covalent interaction known as a halogen bond. A halogen bond occurs between a region of positive electrostatic potential on the outer side of a halogen atom in a molecule (the σ-hole) and a negative site, such as a lone pair of electrons on a Lewis base.
This interaction is analogous to the more familiar hydrogen bond, with the halogen atom acting as the electrophilic species instead of a hydrogen atom. The strength and directionality of halogen bonds make them a valuable tool in molecular recognition and crystal engineering. In the context of drug design, halogen bonds can contribute to the binding affinity of a ligand to its protein target, offering a strategy for designing more potent and selective drugs.
Specific Context of 5-Iodopyrimidines within Drug Discovery Research
Within the broader class of halogenated pyrimidines, 5-iodopyrimidines have emerged as particularly useful intermediates and bioactive molecules in their own right. The iodine atom at the 5-position of the pyrimidine ring offers a unique combination of properties. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it a highly reactive site for various cross-coupling reactions, such as Suzuki and Sonogashira couplings. This reactivity allows for the facile introduction of a wide range of substituents at the 5-position, enabling the synthesis of diverse libraries of compounds for biological screening.
Furthermore, 5-iodopyrimidine (B189635) derivatives themselves have demonstrated a range of biological activities, including antimicrobial and antiviral effects. The presence of the iodine atom can enhance the biological activity of the parent pyrimidine scaffold. For instance, 5-iodo-substituted pyrimidine analogs are known for their potential as antiviral and antimicrobial agents. The compound 5-Iodo-4-methoxypyrimidine serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, such as antiviral agents.
Interactive Data Tables
Below are interactive tables detailing the properties of this compound and a related compound, as well as a list of all chemical compounds mentioned in this article.
Table 1: Physicochemical Properties of this compound and a Related Compound
| Property | Value (this compound) | Value (5-Iodo-4-methoxypyrimidin-2-amine) |
|---|---|---|
| Molecular Formula | C5H5IN2O | C5H6IN3O |
| Molecular Weight | 236.01 g/mol | 251.03 g/mol |
| IUPAC Name | This compound | 5-iodo-4-methoxypyrimidin-2-amine |
| CAS Number | 161489-05-0 | 89322-66-7 |
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Pyrimidine |
| Cytosine |
| Thymine |
| Uracil |
| Thiamine |
| 4-Chloro-5-iodopyrimidine |
| 5-Iodopyrimidine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-iodo-4-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCADZJNOMQGEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219915-13-6 | |
| Record name | 5-iodo-4-methoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Mechanistic Investigations of 5 Iodo 4 Methoxypyrimidine
Reactivity of the Carbon-Iodine Bond in Pyrimidine (B1678525) Systems
The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds. wikipedia.orgnih.gov This inherent weakness makes organoiodine compounds, including 5-Iodo-4-methoxypyrimidine, valuable intermediates in organic synthesis, as the iodine atom can act as an effective leaving group. wikipedia.org The reactivity of the C-I bond in this specific pyrimidine derivative is a focal point for its synthetic applications.
The pyrimidine ring's electron-deficient character facilitates nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgvulcanchem.commasterorganicchemistry.com The presence of two electron-withdrawing nitrogen atoms decreases the electron density of the ring, making it more susceptible to attack by nucleophiles. wikipedia.org This effect is generally most pronounced at the 2-, 4-, and 6-positions of the pyrimidine ring. wikipedia.orgslideshare.net
A common synthetic route involving a similar pyrimidine core is the reaction of 2-chloro-4-methoxypyrimidine (B1349098) with 4-iodophenol. In this reaction, the phenolate (B1203915) ion attacks the electrophilic C2 position of the pyrimidine ring, displacing the chloride ion to form 2-(4-Iodophenoxy)-4-methoxypyrimidine. This highlights the susceptibility of the pyrimidine ring to nucleophilic attack, a principle that can be extended to understand the potential reactivity of this compound.
The carbon-iodine bond in this compound makes it an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Key Transition Metal-Catalyzed Reactions:
Suzuki-Miyaura Coupling: This reaction pairs the organoiodide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. uva.es This method is widely used to introduce aryl or vinyl substituents.
Heck Reaction: In this reaction, the iodo-pyrimidine is coupled with an alkene under palladium catalysis to form a substituted alkene.
Sonogashira Coupling: This involves the coupling of the iodo-pyrimidine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield an alkynylated pyrimidine. Research on halopyrimidines has shown little difference in reactivity between the C2 and C4 positions in Sonogashira reactions. acs.org
Stille Coupling: This reaction utilizes an organotin compound as the coupling partner with the iodo-pyrimidine, also under palladium catalysis. A strong preference for the C4 position has been observed in Stille coupling reactions of halopyrimidines. acs.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the iodo-pyrimidine with amines.
Negishi Coupling: This involves the reaction of the iodo-pyrimidine with an organozinc reagent in the presence of a palladium or nickel catalyst. uva.es
For example, 5-iodo-2-methoxypyrimidine (B1277562) has been used in nickel-catalyzed asymmetric reductive cross-coupling reactions with α-chloronitriles. caltech.edu Similarly, the synthesis of various pyrimidine derivatives has been achieved through palladium-catalyzed reactions, highlighting the versatility of iodo-pyrimidines as coupling partners. clockss.orgsemanticscholar.org
Regioselectivity and Electronic Effects of Substituents on Pyrimidine Reactivity
The regioselectivity of reactions involving substituted pyrimidines is a complex interplay of electronic and steric effects. wuxiapptec.com The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which significantly lowers the electron density at the 2-, 4-, and 6-positions, making them electrophilic. wikipedia.org Conversely, the 5-position is less electron-deficient. wikipedia.org
In this compound, the substituents play a crucial role in directing reactivity:
Iodine Atom (at C5): The iodine atom is an electron-withdrawing group via induction but can be a weak electron-donating group through resonance. Its primary role in many reactions is as a good leaving group in transition metal-catalyzed couplings. wikipedia.org
The combination of these substituents creates a unique electronic environment. For electrophilic substitution, the 5-position is generally favored in pyrimidines, but the presence of the iodine atom there already occupies this site. wikipedia.orgslideshare.net Any further electrophilic attack would be directed by the combined influence of the existing substituents. For nucleophilic attack, the 2- and 6-positions are the most likely targets.
| Position | Electronic Nature | Influence of Substituents | Predicted Reactivity |
| C2 | Electron-deficient | Methoxy (B1213986) group at C4 may slightly decrease electrophilicity. | Susceptible to nucleophilic attack and metal-catalyzed functionalization. nih.gov |
| C4 | Electron-deficient | Methoxy group attached, site of potential nucleophilic displacement of the methoxy group under harsh conditions. | Less reactive towards nucleophilic attack than an unsubstituted C4. |
| C5 | Less electron-deficient | Iodine atom present, a good leaving group for cross-coupling. | Primary site for transition metal-catalyzed reactions. clockss.org |
| C6 | Electron-deficient | Influenced by both the C4-methoxy and C5-iodo groups. | Susceptible to nucleophilic attack. |
Reaction Kinetics and Mechanistic Pathways of Derivatization Reactions
The kinetics and mechanisms of derivatization reactions of this compound are largely dictated by the type of reaction being performed.
For nucleophilic aromatic substitution (SNAr) , the reaction generally proceeds through a two-step mechanism. masterorganicchemistry.comdiva-portal.org First, the nucleophile attacks the electron-deficient pyrimidine ring, forming a negatively charged intermediate known as a Meisenheimer complex. diva-portal.org This step is typically the rate-determining step. The second step involves the departure of the leaving group, which restores the aromaticity of the ring. The rate of SNAr reactions is accelerated by the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com
In transition metal-catalyzed cross-coupling reactions , the mechanistic pathway is more complex and depends on the specific catalytic cycle (e.g., Suzuki, Heck, etc.). Generally, these cycles involve:
Oxidative Addition: The palladium(0) catalyst reacts with the carbon-iodine bond of this compound to form a palladium(II) intermediate.
Transmetalation (for Suzuki, Negishi, Stille): The organometallic coupling partner transfers its organic group to the palladium(II) complex.
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.
The kinetics of these reactions are influenced by factors such as the catalyst, ligands, base, solvent, and temperature.
While the electron-deficient nature of the pyrimidine ring generally disfavors electrophilic aromatic substitution, these reactions can occur, particularly at the C5 position, which is the least electron-deficient. wikipedia.orgslideshare.net The presence of activating, electron-donating groups (like amino or hydroxyl groups) can facilitate electrophilic substitution. researchgate.net
In the case of this compound, the C5 position is already substituted. Electrophilic attack at other positions is generally difficult due to the deactivating effect of the ring nitrogens. wikipedia.org However, under forcing conditions or with highly reactive electrophiles, substitution might be possible, with the regiochemical outcome being determined by the directing effects of the methoxy and iodo substituents. The mechanism would follow the typical steps of electrophilic aromatic substitution: formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity.
Stability and Degradation Pathways Relevant to Research Applications
The stability of this compound is an important consideration for its storage and use in research. The carbon-iodine bond is a potential site of instability. smolecule.com Organoiodine compounds can be sensitive to light and may decompose over time, often releasing elemental iodine, which can give the sample a yellowish or brownish color. wikipedia.org Therefore, it is often recommended to store such compounds under an inert atmosphere and protected from light. smolecule.com
At elevated temperatures, decomposition may also occur. smolecule.com The compound's stability in different chemical environments, such as acidic or basic conditions, would also be a factor in its application in various reaction setups. For example, strong bases could potentially lead to side reactions involving the pyrimidine ring or the methoxy group. The presence of nucleophiles or reducing agents could also lead to the cleavage of the carbon-iodine bond. smolecule.com In the context of its use in preparing more complex molecules, understanding these stability limitations is crucial for optimizing reaction conditions and maximizing yields.
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes for Diversified Analogues
The advancement of therapeutic agents based on the 5-iodo-4-methoxypyrimidine core is highly dependent on the ability to generate a wide array of analogues for structure-activity relationship (SAR) studies. Future efforts will likely focus on expanding the portfolio of synthetic methodologies to functionalize this scaffold.
The foundational compound, this compound, can be synthesized from commercially available 4-chloro-5-iodopyrimidine by reacting it with sodium methoxide. semanticscholar.org This straightforward synthesis provides a reliable supply of the key intermediate. The true potential for diversification lies in the subsequent modification of this core. The presence of the iodine atom at the 5-position is a key feature, serving as a versatile handle for various transition-metal-catalyzed cross-coupling reactions. hilarispublisher.com
One established method involves converting the iodo-pyrimidine into a stannyl derivative using reagents like bis(tributyltin). semanticscholar.org This organotin compound can then participate in Stille palladium-catalyzed cross-coupling reactions to introduce a variety of side chains. semanticscholar.org Future research will aim to move beyond these established methods to include more modern and milder coupling techniques. Exploring Suzuki-Miyaura couplings, which use more accessible and less toxic boronic acids or esters, represents a significant avenue for creating carbon-carbon bonds with diverse aryl and heteroaryl groups. semanticscholar.orghilarispublisher.com Similarly, Sonogashira couplings could be employed to introduce alkyne-containing moieties, further expanding the chemical space. hilarispublisher.com
Table 1: Synthetic Strategies for this compound Diversification
| Step | Reaction | Reagents & Conditions | Purpose | Citation |
|---|---|---|---|---|
| 1 | Methoxylation | Sodium methoxide (NaOMe) in Methanol (CH3OH) at room temperature. | Synthesis of the core this compound scaffold from 4-chloro-5-iodopyrimidine. | semanticscholar.org |
| 2 | Stannylation | Bis(tributyltin), Pd2dba3•CHCl3 catalyst in anhydrous DMF at 65 °C. | Formation of an organotin intermediate for subsequent Stille coupling. | semanticscholar.org |
| 3 | Stille Coupling | Organohalide, Pd(PPh3)4, CuI, CsF in anhydrous DMF at 65 °C. | C-C bond formation to attach various side chains to the pyrimidine (B1678525) ring. | semanticscholar.org |
| 4 (Future) | Suzuki Coupling | Aryl/heteroaryl boronic acid/ester, Palladium catalyst, Base. | A milder, less toxic alternative to Stille coupling for introducing diverse aromatic groups. | semanticscholar.orghilarispublisher.com |
| 5 (Future) | Sonogashira Coupling | Terminal alkyne, Palladium catalyst, Copper(I) co-catalyst, Base. | Introduction of alkynyl functionalities to create rigid, linear extensions from the core. | hilarispublisher.com |
Advanced Mechanistic Investigations of Biological Activities
While synthetic diversification is crucial, a parallel focus on understanding the precise mechanisms of action is necessary for translating these compounds into clinical candidates. For pyrimidine analogues, particularly those containing iodine, several potential mechanisms of action can be explored based on related compounds.
One major avenue of investigation is their role as antimetabolites in nucleic acid synthesis. Related compounds like 5-iodo-2-pyrimidinone deoxyribonucleoside (IPdR) have been shown to exert antiviral effects by inhibiting viral DNA synthesis. nih.gov The mechanism involves phosphorylation by viral-specified kinases to a monophosphate form, which appears to be the active metabolite. nih.gov However, the exact downstream effect—whether it's direct inhibition of a polymerase or damage to the DNA template—requires further elucidation. nih.gov
Another well-documented mechanism for iodinated nucleoside analogues is their incorporation into DNA, leading to cytotoxicity, particularly in rapidly proliferating cancer cells. nih.gov For example, 5-iodo-4'-thio-2'-deoxyuridine (ITdU) is phosphorylated by thymidine kinase 1, incorporated into DNA, and subsequently induces a high rate of apoptosis. nih.gov Future studies on this compound derivatives should investigate whether they or their metabolites are recognized by cellular or viral kinases and subsequently incorporated into DNA or RNA, leading to cell cycle arrest or apoptosis. nih.govnih.gov
Targeted Drug Design Incorporating this compound Scaffolds
The pyrimidine ring is a well-established scaffold in targeted drug design, serving as a core component in numerous approved drugs, including kinase inhibitors. frontiersin.org The this compound structure is a valuable starting point for fragment-based lead discovery and optimization. nih.gov The pyrimidine core can act as a bioisostere for the purine ring system, allowing it to interact with ATP-binding sites in enzymes like kinases. nih.gov
Future drug design efforts could focus on developing inhibitors for specific enzyme families. For instance, pyrimidine derivatives have been successfully developed as potent and selective inhibitors of phosphodiesterase 5 (PDE5) and various protein kinases implicated in cancer and other diseases. nih.govnih.gov The design strategy often involves modifying substituents at various positions on the pyrimidine ring to achieve high potency and selectivity. The iodine at the 5-position provides a convenient point for chemical modification to explore the binding pocket, while the methoxy (B1213986) group at the 4-position can be modified to tune solubility and hydrogen bonding interactions.
Table 2: Potential Protein Classes for Targeted Drug Design
| Target Class | Rationale | Example Target(s) | Citation |
|---|---|---|---|
| Protein Kinases | Pyrimidine is a common scaffold in kinase inhibitors, mimicking the adenine base of ATP. | MAP4K4, EGFR, PLK1 | nih.govnih.govnih.gov |
| Phosphodiesterases | Pyrimidine derivatives have shown high potency and selectivity against PDEs. | PDE5, PDE6 | nih.gov |
| Viral Enzymes | Nucleoside analogues can be phosphorylated and inhibit viral polymerases or other essential enzymes. | Herpes Simplex Virus (HSV) Kinase/Polymerase | nih.gov |
| Epigenetic Targets | The pyrimidine core can be adapted to target proteins involved in epigenetic regulation. | Bromodomain-containing protein 4 (BRD4) | nih.gov |
Exploration of New Therapeutic Areas and Biological Targets
The versatility of the pyrimidine scaffold suggests that derivatives of this compound could be applied to a wide range of diseases. nih.gov While cancer and viral infections are traditional areas for pyrimidine-based drugs, future research should explore novel therapeutic applications.
One emerging area is neurodegenerative disease. Microtubule-affinity regulating kinase 4 (MARK4) is a serine/threonine kinase that is over-expressed in conditions like Alzheimer's disease. frontiersin.org The development of pyrimidine-based MARK4 inhibitors represents a promising strategy for tackling such diseases. frontiersin.org By modifying the this compound core, it may be possible to develop selective inhibitors that modulate microtubule dynamics and offer therapeutic benefits.
Another area of interest is in creating dual-target inhibitors. Certain cancers exhibit resistance to single-agent therapies, necessitating the development of drugs that can hit multiple targets simultaneously. nih.gov For example, designing compounds that can inhibit both a protein kinase like PLK1 and an epigenetic reader protein like BRD4 could offer a synergistic anticancer effect. nih.gov The this compound scaffold provides a flexible platform for building molecules with the necessary pharmacophoric features to bind to two distinct targets.
Integration of Computational Design with Experimental Validation
To accelerate the drug discovery process, the integration of computational chemistry with traditional synthetic and biological validation is essential. hilarispublisher.com Structure-based drug design, molecular docking, and other in-silico methods can guide the rational design of novel analogues based on the this compound scaffold.
Computational studies can predict how modifications to the scaffold will affect binding to a target protein. For instance, docking simulations can help prioritize which substituents should be synthesized and tested, saving significant time and resources. nih.govfrontiersin.org This approach was successfully used in the development of aminopyrimidine-diones as dual BRD4/PLK1 inhibitors, where computational design guided the synthesis of potent compounds. nih.gov
The typical workflow involves using the crystal structure of a target protein to dock virtual libraries of this compound derivatives. The most promising candidates, based on predicted binding affinity and interactions, are then synthesized. These compounds subsequently undergo experimental validation through in vitro enzyme inhibition assays and cell-based cytotoxicity assays to confirm their biological activity. nih.govfrontiersin.org This iterative cycle of computational design, chemical synthesis, and biological testing is a powerful paradigm for efficiently optimizing lead compounds and discovering novel therapeutic agents.
Q & A
Basic: What are the optimal synthetic routes for 5-Iodo-4-methoxypyrimidine, and how can purity be validated?
Methodological Answer:
The synthesis typically involves halogenation of a methoxypyrimidine precursor. For example, iodination of 4-methoxypyrimidine using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent like DMF at 0–25°C yields the target compound . Post-synthesis, purity is validated via:
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients for isolation.
- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy protons at ~3.9 ppm, pyrimidine ring protons at 8.2–8.5 ppm) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
Advanced: How can researchers leverage this compound in cross-coupling reactions for complex molecule synthesis?
Methodological Answer:
The iodine substituent enables participation in transition-metal-catalyzed reactions:
- Suzuki-Miyaura Coupling : React with aryl boronic acids using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (3:1) at 80°C. Monitor by TLC and characterize products via LC-MS .
- Ullmann Coupling : For C–N bond formation, employ CuI/L-proline in DMSO at 110°C. Optimize equivalents of amine nucleophiles to minimize byproducts .
- Mechanistic Analysis : Use DFT calculations (e.g., Gaussian 16) to predict regioselectivity and validate with X-ray crystallography .
Basic: What analytical techniques are critical for structural elucidation of this compound?
Methodological Answer:
- X-Ray Crystallography : Resolve crystal structure using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement with SHELXL-2018 confirms planarity and bond angles (e.g., C–I bond length ~2.09 Å) .
- FT-IR Spectroscopy : Identify functional groups (e.g., C–O stretch of methoxy at ~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 237.9512 for [M+H]⁺) confirms molecular weight .
Advanced: How can researchers design assays to evaluate the biological activity of this compound derivatives?
Methodological Answer:
- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via nonlinear regression (GraphPad Prism). Include cisplatin as a positive control .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. Optimize substrate concentrations (KM values) and inhibitor dilutions .
- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS at 0, 15, 30, and 60 min .
Advanced: How should researchers address contradictions in reported reactivity or biological data for this compound?
Methodological Answer:
- Replicate Studies : Repeat experiments under identical conditions (solvent, catalyst, temperature) to verify reproducibility .
- Control Variables : Isolate factors like moisture sensitivity (use Schlenk lines) or light-induced degradation (store in amber vials) .
- Statistical Analysis : Apply ANOVA or Bayesian inference to assess significance of divergent results (e.g., conflicting IC₅₀ values) .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity for synthesis and purification .
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid latex due to iodine permeation .
- Waste Disposal : Collect halogenated waste in sealed containers for incineration (per EPA guidelines) .
Advanced: How does the electronic environment of this compound influence its reactivity in nucleophilic substitution?
Methodological Answer:
- Computational Modeling : Perform NBO analysis (Gaussian 16) to quantify electron-withdrawing effects of iodine and electron-donating methoxy groups. Correlate with Hammett σ values .
- Kinetic Studies : Monitor SNAr reactions with amines (e.g., benzylamine) in THF using UV-Vis spectroscopy. Calculate rate constants (k) via pseudo-first-order plots .
- Isotopic Labeling : Use D₂O in reactions to track proton transfer steps via ¹H-NMR .
Advanced: What strategies can stabilize this compound against photodegradation during storage?
Methodological Answer:
- Light Sensitivity Tests : Expose to UV (365 nm) and analyze degradation via HPLC. Optimize storage in amber glass under argon .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to solutions to inhibit radical formation .
- Thermal Analysis : Conduct TGA/DSC to identify decomposition thresholds (e.g., >150°C) and recommend refrigeration at 4°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
